N-(3-Pyridyl)-2-bromoacetamide
Description
Contextualizing Bromoacetamides within Contemporary Organic Chemistry
Bromoacetamides are a class of organic compounds characterized by an acetamide (B32628) group where one of the alpha-carbon's hydrogen atoms is replaced by a bromine atom. ontosight.ai This bromine atom is a good leaving group, making bromoacetamides effective alkylating agents in nucleophilic substitution reactions. ontosight.ai They are frequently employed in organic synthesis to introduce an acetamide moiety onto other molecules. chemimpex.com
The reactivity of the carbon-bromine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of more complex molecular architectures. ontosight.ai Bromoacetamides are utilized in a variety of synthetic transformations, including the preparation of pharmaceuticals and agrochemicals. chemimpex.com For instance, they can react with amines to form substituted amides or with thiols to produce thioethers. Furthermore, N-bromoacetamide itself can act as a brominating agent for alkenes and is used in the Hofmann rearrangement of amides. enamine.netorganic-chemistry.org
The Significance of Pyridine (B92270) Moieties in Chemical Scaffolds
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital component in the field of medicinal chemistry. nih.govnih.gov Its presence in a molecule can significantly influence its biological activity and physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets like enzymes and receptors. nih.gov This feature, along with its polarity, often enhances a drug's pharmacokinetic properties, including solubility and bioavailability. nih.govenpress-publisher.com
Pyridine derivatives are found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. nih.govnih.govrsc.org The incorporation of a pyridine moiety can lead to improved metabolic stability, increased potency, and better cell permeability. nih.govrsc.org Its versatility as a structural motif allows medicinal chemists to fine-tune the properties of lead compounds to optimize their therapeutic potential. enpress-publisher.com
N-(3-Pyridyl)-2-bromoacetamide as a Convergent Research Molecule
This compound represents a "convergent" research molecule by bringing together the reactive potential of a bromoacetamide with the desirable properties of a pyridine ring. This convergence allows researchers to utilize it as a versatile building block in the synthesis of more complex molecules with potential biological activity. The bromoacetamide portion serves as a reactive handle for attaching the pyridylacetamide scaffold to various nucleophiles, while the pyridine ring can be strategically employed to modulate the properties of the final compound.
This bifunctional nature makes it a valuable intermediate in multi-step syntheses. For example, it can be used to introduce a pyridylacetamide group into larger molecules, potentially conferring or enhancing their biological activity. The synthesis of this compound itself is a straightforward process, often involving the acylation of 3-aminopyridine (B143674) with bromoacetyl bromide. Its utility is demonstrated in the synthesis of various heterocyclic compounds and as a precursor for creating molecules with specific therapeutic targets.
Overview of Key Academic Research Domains for this compound
The unique chemical characteristics of this compound have led to its application in several key areas of academic research:
Synthesis of Biologically Active Compounds: A primary application of this compound is in the synthesis of novel compounds with potential therapeutic value. Researchers have used it as a starting material or intermediate to create molecules targeting a range of biological systems. For instance, it has been used in the development of small molecules designed to interact with RNA targets, such as the HIV-1 Trans Activation Response (TAR) RNA. nih.gov In one study, analogs containing a 3-pyridyl substituent showed a binding affinity to this target. nih.gov
Medicinal Chemistry and Drug Discovery: The pyridine moiety is a well-established pharmacophore, and its inclusion via this compound is a common strategy in drug discovery programs. nih.govnih.gov The compound serves as a scaffold for generating libraries of related molecules that can be screened for biological activity. For example, it has been used in the synthesis of derivatives that were evaluated for their antimicrobial properties. ekb.eg
Organic Synthesis and Methodology Development: The reactivity of this compound makes it a useful substrate for developing new synthetic methods. Organic chemists may use it to explore the scope and limitations of new reactions or to construct novel heterocyclic systems. Its reactions with various nucleophiles provide a platform for studying reaction mechanisms and for optimizing reaction conditions.
The following table provides a summary of key information about this compound and related compounds:
| Compound Name | Molecular Formula | Key Research Application |
| This compound | C₇H₇BrN₂O | Intermediate in the synthesis of biologically active molecules. |
| Bromoacetamide | C₂H₄BrNO | Alkylating agent in organic synthesis. ontosight.ai |
| Pyridine | C₅H₅N | Common scaffold in medicinal chemistry. nih.govnih.gov |
| 3-Aminopyridine | C₅H₆N₂ | Starting material for the synthesis of this compound. |
| Bromoacetyl bromide | C₂H₂Br₂O | Acylating agent used in the synthesis of bromoacetamides. |
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C7H7BrN2O/c8-4-7(11)10-6-2-1-3-9-5-6/h1-3,5H,4H2,(H,10,11) |
InChI Key |
FQFUOYYMUJYIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CBr |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N 3 Pyridyl 2 Bromoacetamide
Nucleophilic Substitution at the Bromoacetamide Moiety
The carbon-bromine bond in the bromoacetamide portion of the molecule is highly susceptible to nucleophilic attack. The presence of the adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, rendering the α-carbon electrophilic and the bromide ion a good leaving group. This facilitates classic nucleophilic substitution reactions, typically following an SN2 mechanism.
Intermolecular Alkylation Reactions with Diverse Nucleophiles
N-(3-Pyridyl)-2-bromoacetamide serves as a potent alkylating agent for a wide array of nucleophiles. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-heteroatom or carbon-carbon bonds. The general mechanism involves the attack of a nucleophile on the methylene (B1212753) carbon bearing the bromine atom, leading to the displacement of the bromide ion.
Common nucleophiles that readily react include:
Amines: Primary and secondary amines react to form glycine (B1666218) amide derivatives.
Thiols: Thiolates are excellent nucleophiles and react to produce thioethers.
Alcohols/Phenols: Alkoxides and phenoxides can displace the bromide to form ethers, although this often requires a strong base to deprotonate the hydroxyl group.
Carboxylates: Carboxylate anions can react to form ester linkages.
The table below illustrates hypothetical examples of these intermolecular reactions, which are characteristic of α-haloacetamides.
| Nucleophile (Nu-H) | Reagent/Conditions | Product | Product Class |
| R-NH₂ (Amine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-(3-Pyridyl)-2-(R-amino)acetamide | α-Amino Acetamide (B32628) |
| R-SH (Thiol) | Base (e.g., NaH), Solvent (e.g., THF) | N-(3-Pyridyl)-2-(R-thio)acetamide | Thioether |
| R-OH (Alcohol) | Strong Base (e.g., NaH), Solvent (e.g., THF) | N-(3-Pyridyl)-2-(R-oxy)acetamide | Ether |
| R-COOH (Carboxylic Acid) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | N-(3-Pyridyl)-2-(R-carbonyloxy)acetamide | Ester |
Intramolecular Cyclization Pathways
The structure of this compound allows for the possibility of intramolecular cyclization reactions, where a nucleophilic center within the molecule attacks the electrophilic α-carbon. One of the most probable pathways involves the pyridine (B92270) nitrogen atom acting as the internal nucleophile.
This intramolecular SN2 reaction would lead to the formation of a six-membered cyclic pyridinium (B92312) salt. Such cyclizations are influenced by factors like reaction conditions (temperature, solvent, and presence of a base) and the conformational flexibility of the molecule that allows the nucleophile to approach the reaction center. Palladium-catalyzed intramolecular cyclizations are also a known method for creating N-fused heterocycles from appropriately substituted precursors. The formation of such fused heterocyclic systems is a significant strategy in the synthesis of novel bioactive compounds.
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound retains its characteristic basic and nucleophilic properties. It possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is available for bonding with electrophiles, such as protons or alkylating agents.
The basicity of the pyridine nitrogen in 3-aminopyridine (B143674) is slightly increased compared to pyridine itself. However, the attachment of the electron-withdrawing bromoacetamide group to the amino nitrogen is expected to reduce the electron density on the pyridine ring, thereby decreasing the basicity of the ring nitrogen compared to unsubstituted 3-aminopyridine. Despite this, the nitrogen can still be protonated by strong acids to form a pyridinium salt. This protonation deactivates the ring towards electrophilic attack even further. The nitrogen can also act as a nucleophile in reactions with strong electrophiles.
Electron-Withdrawing Effects of the Bromoacetamide Group on the Pyridine Ring
The bromoacetamide substituent exerts a significant electronic influence on the pyridine ring. The electronegative nitrogen and oxygen atoms, along with the bromine, pull electron density away from the aromatic system through an inductive effect (-I). While the amide nitrogen has a lone pair that can potentially donate into the ring via resonance (+R effect), this effect is diminished because the lone pair also participates in resonance with the adjacent carbonyl group.
Consequently, the net effect of the bromoacetamide group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution. Electrophilic attack, if forced under harsh conditions, would likely be directed to the C-5 position, and to a lesser extent C-2 and C-4, avoiding the positions meta to the deactivating group. Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, which are ortho and para to the ring nitrogen. The presence of a strong electron-withdrawing group can significantly impact the regioselectivity of reactions involving the pyridine ring.
Advanced Mechanistic Studies of Related N-Bromoacetamide Reactions
While specific advanced mechanistic studies on this compound are not widely documented, the reactivity of related N-bromoacetamides (NBA) provides insight into potential reaction pathways, particularly those involving radical intermediates.
Free Radical Pathways
N-bromoacetamide (NBA), where bromine is attached to the nitrogen, is a well-known reagent for free-radical reactions, such as the Wohl-Ziegler allylic bromination. Although the bromine in this compound is on the carbon atom, free radical pathways can still be relevant under certain conditions, such as exposure to heat or UV light.
The initiation step would involve the homolytic cleavage of the C-Br bond to generate a carbon-centered radical and a bromine radical. This is the primary difference from NBA, where the N-Br bond cleaves.
Initiation: Br-CH₂-CONH-Py → Br• + •CH₂-CONH-Py
Once formed, the acetamide radical can participate in propagation steps, such as abstracting a hydrogen atom from a substrate to form a new radical, which continues the chain reaction. Termination of the reaction occurs when two radical species combine.
It has been noted that N-bromoacetamide shows a greater tendency to participate in addition reactions with olefins compared to other brominating agents like N-bromosuccinimide (NBS). These reactions can proceed through either ionic or free-radical mechanisms, depending on the reaction conditions. For instance, the reaction of NBA with olefins can involve an initial free-radical process that generates N,N-dibromoacetamide, which then adds to the double bond via an ionic mechanism.
Insufficient Information Available to Generate Article on the Ionic Addition Mechanisms of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the ionic addition mechanisms of the chemical compound this compound to generate a detailed and scientifically accurate article as per the user's request.
The available literature primarily focuses on the reactivity of simpler, related compounds, such as N-bromoacetamide (NBA). These studies indicate that N-bromoamides can act as sources of electrophilic bromine, participating in ionic addition reactions to unsaturated carbon-carbon bonds. The generally accepted mechanism for these reactions involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a nucleophile.
Furthermore, some research exists on the reactivity of N-aryl-α-haloacetamides. In these cases, the reactivity is often centered on nucleophilic substitution at the carbon atom bearing the halogen. One study noted that under specific photocatalytic conditions, which typically involve radical pathways, N-phenyl-2-bromoacetamide was unreactive towards alkenes.
However, the presence of the 3-pyridyl group in this compound introduces specific electronic and steric factors that would significantly influence its reactivity profile compared to simpler N-bromoamides or N-phenyl-2-bromoacetamide. The pyridine ring, with its electron-withdrawing nature and the presence of the nitrogen lone pair, can affect the electrophilicity of the bromine atom (if the compound were to act as an N-bromoamide, which it is not, based on its structure) and the reactivity of the α-carbon. Without direct experimental evidence or theoretical studies on this compound, any discussion of its ionic addition mechanisms would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, due to the absence of specific research on the ionic addition mechanisms of this compound, it is not possible to provide the requested article.
Derivatization Strategies and Applications in Chemical Biology Research
Covalent Tagging of Biomolecules with N-(3-Pyridyl)-2-bromoacetamide
This compound is a bifunctional reagent utilized in chemical biology for the covalent modification of biomolecules. Its chemical structure consists of a reactive bromoacetamide group and a pyridyl moiety. The bromoacetamide serves as an electrophilic warhead that can form a stable covalent bond with nucleophilic residues on biomolecules, while the pyridyl group can modulate the reagent's properties and serve as a handle for analytical detection or further functionalization. This reagent belongs to the broader class of α-haloacetamides, which are well-established for their utility in bioconjugation. biosyn.com
The primary strategy for achieving site-specific derivatization with this compound leverages the high nucleophilicity of the thiol group in cysteine residues. researchgate.net This reaction, known as alkylation, results in the formation of a stable thioether bond. The specificity of this reaction is highly dependent on the experimental conditions, particularly pH.
Under mildly acidic to neutral conditions (pH 6.5-7.5), the cysteine thiol is sufficiently deprotonated to its more reactive thiolate form, promoting selective alkylation over other potentially nucleophilic amino acid side chains like lysine, histidine, or methionine. The amino group of lysine is typically protonated and thus less reactive at this pH range. While α-haloacetamides can react with other residues, the reaction with cysteine is generally the most rapid, allowing for a high degree of specificity by controlling reaction time and reagent concentration. researchgate.net This chemoselectivity allows for the targeted labeling of cysteine residues within a protein, which is crucial for studying protein structure, function, and interactions. nih.gov
Table 1: Factors Influencing Site-Specific Derivatization with α-Haloacetamides
| Parameter | Effect on Specificity | Rationale |
| pH | High | Controls the protonation state of nucleophilic residues. Cysteine's pKa allows for selective deprotonation at near-neutral pH. |
| Reagent Concentration | Moderate | Higher concentrations can lead to increased reaction with less nucleophilic sites. |
| Reaction Time | Moderate | Limiting the reaction time favors modification of the most reactive sites, such as exposed cysteine thiols. |
| Temperature | Low to Moderate | Lower temperatures can help minimize non-specific side reactions. |
In the field of mass spectrometry-based proteomics, the efficient ionization of peptides is critical for their detection and characterization. nih.gov The pyridyl group in this compound plays a crucial role in enhancing the ionization efficiency of derivatized peptides, particularly in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net
The nitrogen atom in the pyridine (B92270) ring is basic and can readily accept a proton, acquiring a fixed positive charge. This permanent positive charge significantly improves the ionization of the tagged peptide in the ESI source, leading to a stronger signal in the mass spectrometer. This is especially advantageous for analyzing complex biological samples where the concentration of any single peptide may be low. nih.govresearchgate.net By tagging peptides with this reagent, researchers can improve the sensitivity of detection, allowing for more comprehensive proteomic analyses. nih.gov The introduction of a basic site can be a deliberate strategy to improve the mass spectrometric response of otherwise difficult-to-detect peptides. researchgate.net
This compound as a Precursor for Advanced Chemical Probes
The structure of this compound makes it a versatile starting material, or precursor, for the synthesis of more complex and specialized chemical probes. nih.gov Chemical probes are small molecules designed to study biological systems, often by binding to a specific target protein. nih.govchemicalprobes.org The bromoacetamide moiety can be used not only for direct protein alkylation but also as a synthetic handle. The bromine atom can be displaced by a wide range of nucleophiles in substitution reactions, allowing for the attachment of various functional groups.
These functional groups can include:
Fluorophores: For fluorescent imaging of proteins in cells.
Biotin tags: For affinity purification and enrichment of target proteins.
Click chemistry handles (e.g., azides or alkynes): For subsequent bioorthogonal ligation reactions. researchgate.net
Photo-crosslinkers: To capture transient protein-protein interactions. nih.gov
By using this compound as a scaffold, chemists can build a library of advanced probes, each tailored for a specific application in chemical biology research. nih.gov
Functionalization of this compound for Conjugation Studies
Functionalization refers to the chemical modification of a core molecule to introduce new properties or reactive groups for subsequent conjugation. This compound can be functionalized to facilitate its use in diverse bioconjugation strategies. biosyn.com While the bromoacetamide group is itself a reactive handle for conjugation to thiols, the pyridyl ring offers an additional site for modification.
For instance, the pyridine ring can be N-alkylated to form a pyridinium (B92312) salt. This modification not only enhances the electrophilicity of the ring system but also introduces a permanent positive charge, which can be useful for improving water solubility and altering the molecule's interaction with biological targets. nih.gov This quaternization can dramatically enhance the reactivity of substituents on the pyridine ring, providing a chemical switch for conjugation reactions. nih.gov These strategies expand the utility of the core structure beyond simple cysteine alkylation, enabling its incorporation into more elaborate molecular constructs like antibody-drug conjugates or targeted imaging agents. nih.gov
Orthogonal Reactivity in Multi-Component Derivatization Systems
In chemical proteomics, it is often desirable to label different types of amino acid residues within the same sample using distinct chemical tags. This requires a set of reagents with "orthogonal" reactivity, meaning each reagent reacts specifically with its target functional group without cross-reacting with the targets of the other reagents.
This compound, as a cysteine-reactive reagent, can be used in such multi-component systems. For example, it can be paired with an amine-reactive reagent, such as an N-hydroxysuccinimide (NHS) ester, which specifically targets the epsilon-amino groups of lysine residues. biosyn.com In this scenario, this compound would selectively label cysteines, while the NHS ester would label lysines. This dual-labeling approach allows for more complex experimental designs, such as simultaneously mapping accessible cysteine and lysine residues to probe protein structure or using one tag for affinity capture and another for fluorescent detection. The distinct reactivity of α-haloacetamides compared to other electrophiles like maleimides can also be exploited for differential labeling of distinct cysteine populations within a sample. researchgate.net
Table 2: Example of an Orthogonal Derivatization System
| Reagent Class | Target Residue | Type of Linkage |
| α-Haloacetamide (e.g., this compound) | Cysteine | Thioether |
| NHS Ester | Lysine | Amide |
| Hydrazide | Oxidized Carbohydrates (Glycans) | Hydrazone |
Role in Medicinal Chemistry Research and Biological Activity Studies Non Clinical
N-(3-Pyridyl)-2-bromoacetamide as a Privileged Scaffold for Ligand Design
The N-(3-pyridyl)acetamide framework is considered a privileged scaffold in drug discovery. This is due to the pyridine (B92270) ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. nih.gov The acetamide (B32628) linker provides a synthetically tractable point for modification and introduces hydrogen bond donor and acceptor capabilities. The addition of a bromine atom at the alpha position transforms the molecule into a reactive building block, ideal for creating covalent inhibitors or for further chemical elaboration to generate diverse compound libraries. mdpi.comresearchgate.net
The design of novel pharmacophores based on the this compound scaffold is guided by several key principles. A pharmacophore model for this scaffold typically includes a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor and acceptor group (the amide), and a reactive electrophilic center (the carbon bearing the bromine). nih.govresearchgate.net
Structure-activity relationship (SAR) studies on related acetamide derivatives have shown that modifications to this core structure can significantly impact biological activity. researchgate.netnih.govresearchgate.net Design strategies often involve:
Targeted Covalent Inhibition: The 2-bromoacetamide (B1266107) group is a classic "warhead" designed to form a covalent bond with nucleophilic amino acid residues, such as cysteine or histidine, within the binding site of a target protein. nih.govbiorxiv.org This leads to irreversible inhibition, which can offer advantages in potency and duration of action. nih.gov
Modulation of Reactivity: The electrophilicity of the bromoacetamide can be tuned by introducing substituents on the pyridine ring to alter its electronic properties. This allows for the optimization of reaction rates to enhance selectivity for the intended target over other biological nucleophiles. jst.go.jp
Scaffold Decoration: The pyridine ring and the amide nitrogen can be substituted with various chemical groups to explore interactions with different sub-pockets of a target's binding site. This approach aims to enhance binding affinity and selectivity. nih.gov
The this compound scaffold serves as a starting point for evolution and refinement into more complex and potent molecules. A primary strategy involves the displacement of the bromide ion with a wide array of nucleophiles, such as thiols, amines, and alcohols, to rapidly generate libraries of diverse analogues. mdpi.comresearchgate.net This allows for the exploration of a large chemical space to identify compounds with improved activity.
Another key strategy is "scaffold morphing" or "scaffold hopping," where the core pyridyl-acetamide structure is systematically altered. nih.gov For instance, the pyridine ring might be replaced with other heterocycles, or the acetamide linker could be modified to change its length or rigidity. Such refinements aim to improve pharmacokinetic properties, enhance target engagement, or discover novel intellectual property. Studies on N-aryl acetamides have demonstrated that iterative modifications can lead to significant improvements in both potency and metabolic stability. nih.gov
In Vitro Enzyme Inhibition Investigations of this compound Derivatives
Derivatives of the pyridyl acetamide scaffold have been investigated as inhibitors of various enzymes, leveraging the chemical properties of the core structure for potent and often selective inhibition.
The N-(3-pyridyl)acetamide scaffold has been successfully employed to target several enzyme classes. The reactive bromoacetamide moiety makes it particularly suitable for inhibiting enzymes that possess a nucleophilic residue in or near their active site. Identified targets for related pyridinyl acetamide derivatives include:
Protein Kinases: The pyridine motif is a common feature in many kinase inhibitors. Derivatives of N-(pyridin-3-yl)acetamide have been explored as potential inhibitors of kinases like PIM-1. researchgate.net
Transferases: Pyridyl acetamide compounds have shown potent inhibition of farnesyl protein transferase (FPT), an enzyme involved in post-translational modification of proteins like Ras, which is implicated in cancer. nih.gov
O-acyl transferases: A notable target is Porcupine (PORCN), a membrane-bound O-acyl transferase crucial for the secretion of Wnt signaling proteins. Inhibition of PORCN by pyridinyl acetamide derivatives represents a therapeutic strategy for cancers driven by aberrant Wnt signaling. nih.govgoogle.com
Selectivity is a critical aspect of inhibitor development, especially for covalent inhibitors, to minimize off-target toxicity. nih.gov Selectivity profiling is typically performed by screening lead compounds against a panel of related enzymes (e.g., a kinase panel) to ensure they preferentially inhibit the intended target.
The following table summarizes the in vitro enzyme inhibitory activity of representative pyridyl acetamide derivatives from published research.
| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |
| Tricyclic Pyridyl Acetamide | Farnesyl Protein Transferase (FPT) | 1.5 | nih.gov |
| Pyridinyl Acetamide Derivative (GNF-6231) | Porcupine (PORCN) | 1 | nih.gov |
| N-Aryl Acetamide Derivative | P. falciparum (asexual stage) | 20-84 | nih.gov |
| N-(benzothiazol-2-yl)-thio]acetamide | Acetic Acid-induced Writhing | - | researchgate.net |
| Substituted Acetamide Derivative | Butyrylcholinesterase (BChE) | 3940 | nih.gov |
This table is for illustrative purposes and includes data from derivatives of the core acetamide scaffold to demonstrate its utility.
The 2-bromoacetamide functional group is a key determinant of the inhibitory mechanism for this compound. It functions as an electrophilic warhead that reacts with nucleophilic amino acid side chains, most commonly the thiol group of cysteine, leading to irreversible covalent modification of the enzyme. nih.govacs.org
The inhibition process typically follows a two-step mechanism:
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site. The affinity and specificity of this initial binding are primarily driven by interactions involving the N-(3-pyridyl) portion of the molecule. biorxiv.org
Irreversible Covalent Bonding: Once the inhibitor is correctly positioned within the active site, the electrophilic bromoacetamide warhead reacts with a nearby nucleophilic residue, forming a stable covalent bond. This second step renders the inhibition irreversible. biorxiv.org
Receptor Binding Assays with this compound Analogues
While much of the research on this scaffold focuses on enzyme inhibition, analogues are also evaluated for their ability to bind to specific receptors. Receptor binding assays are crucial for quantifying the affinity of a ligand for its target, a key parameter in drug development. These assays typically measure the displacement of a known radiolabeled or fluorescently labeled ligand from the receptor by the test compound.
For instance, studies on structurally related acetamide derivatives have been conducted to determine their binding affinity for targets such as the androgen receptor and the SARS-CoV-2 NSP13 helicase. nih.gov In a competitive binding assay, the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand is determined as the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ). nih.gov
The table below presents binding affinity data for compounds analogous to the this compound scaffold, illustrating the application of binding assays in characterizing ligand-receptor interactions.
| Compound | Target Receptor/Protein | Assay Type | Measured Affinity (IC₅₀/Kᵢ) | Reference |
| Flutamide Derivative (C1) | Androgen Receptor | Competition Assay | IC₅₀ = 1.37 µM | nih.gov |
| N-(3-(carbamoylamino) phenyl) acetamide | SARS-CoV-2 NSP13 Helicase | Molecular Docking | Effective Binding Affinity | goums.ac.ir |
| Bicyclic Thiazole Acetamide | Histamine H3 Receptor | Radioligand Binding | Kᵢ = 15 nM | researchgate.net |
This table showcases binding data for analogous acetamide-containing structures to demonstrate the methods and potential applications for this compound derivatives.
Ligand Affinity Determination in In Vitro Systems
The initial phase of characterizing a novel compound like this compound in a medicinal chemistry context involves determining its binding affinity for a specific biological target, such as a receptor or enzyme. This is a critical step to understand the compound's potency and potential for therapeutic efficacy. Ligand affinity is typically quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the target binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
In vitro techniques are fundamental for these assessments. Radioligand binding assays, for example, are a common method where a radiolabeled form of a ligand is used to measure its binding to a target. The amount of bound radioactivity is proportional to the number of ligand-receptor complexes, allowing for the calculation of Kd. While specific studies detailing the ligand affinity of this compound are not extensively documented in publicly available literature, the general principles of these assays would be applied to determine its binding characteristics to a putative target.
Saturation and Competition Binding Analyses
To further elucidate the interaction between a ligand and its target, saturation and competition binding analyses are employed. Saturation binding experiments involve incubating a fixed amount of the biological target with increasing concentrations of a radiolabeled ligand until equilibrium is reached. graphpad.com This allows for the determination of the maximum number of binding sites (Bmax) and the Kd. graphpad.com The specific binding is calculated by subtracting non-specific binding (measured in the presence of an excess of an unlabeled competitor) from the total binding. graphpad.com
Competition binding assays, on the other hand, are used to determine the affinity of an unlabeled ligand (the competitor) for a target by measuring its ability to displace a labeled ligand of known affinity. nih.gov In these experiments, the biological target is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor. The concentration of the competitor that displaces 50% of the specific binding of the labeled ligand is known as the IC50 (inhibitory concentration 50%). The affinity of the competitor (Ki) can then be calculated from the IC50 value. These assays are crucial for screening libraries of compounds and for validating the binding of newly synthesized molecules like derivatives of this compound.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their biological effects.
Modulation of Biological Response via Structural Modifications
The biological activity of this compound derivatives can be significantly altered by making specific structural changes. For the closely related N-(pyridin-3-yl)acetamide scaffold, SAR analysis has revealed key interactions with targets like PIM-1 kinase, a protein implicated in cancer. researchgate.net Modifications to the pyridine ring, the acetamide linker, and the terminal phenyl group (in more complex derivatives) can all impact binding affinity and functional activity.
For instance, the introduction of different substituents on the pyridine ring can affect electronic properties and steric interactions within the binding pocket of a target protein. Similarly, altering the length or rigidity of the acetamide linker can optimize the orientation of the molecule for improved binding. The bromo group in this compound is a reactive handle that can be used for further chemical modifications to create a library of derivatives for SAR studies.
Correlation between Molecular Features and In Vitro Activity (e.g., antiproliferative activity)
A primary goal of SAR studies is to establish a correlation between the molecular features of a series of compounds and their in vitro activity. The antiproliferative activity of pyridine derivatives is a well-studied area, with numerous reports on their effects against various cancer cell lines. mdpi.com
For example, studies on substituted nicotinamides and related pyridine derivatives have demonstrated their potential as antitumor agents, particularly against hepatocellular and colon carcinoma cell lines. nih.gov The presence of specific functional groups, such as cyano and carbonyl groups, has been shown to influence the interaction with amino acid residues in the active sites of target proteins. nih.gov
The following table summarizes the in vitro antiproliferative activity of a series of synthesized pyridine derivatives against different cancer cell lines, illustrating the impact of structural modifications on their biological activity.
| Compound | Modification | HCT-116 (Colon) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Derivative 1 | Base Pyridine Structure | >100 | >100 | >100 |
| Derivative 2 | Addition of Thione and Phenyl Groups | 25.3 | 30.1 | >100 |
| Derivative 3 | Cyano and Carbonyl Group Addition | 15.7 | 21.5 | 85.2 |
| Derivative 4 | Fluorophenyl Substitution | 12.4 | 18.9 | 78.6 |
This table is a representative example based on findings for pyridine derivatives and is intended to illustrate the concept of SAR. Specific data for this compound derivatives would require dedicated experimental studies.
These SAR studies are instrumental in guiding the rational design of more potent and selective analogs of this compound for potential therapeutic applications.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the structure and dynamics of N-(3-Pyridyl)-2-bromoacetamide in solution. It provides detailed information on the chemical environment of each nucleus, primarily ¹H and ¹³C, allowing for unambiguous structural assignment and conformational analysis.
The structure of this compound in solution is readily confirmed by ¹H and ¹³C NMR. The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridyl ring and the bromoacetamide moiety. The pyridyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being characteristic of a 3-substituted pyridine (B92270) ring. The methylene (B1212753) protons (-CH₂-) adjacent to the bromine atom and the carbonyl group would appear as a singlet at approximately δ 4.0-4.2 ppm. The amide proton (-NH-) signal is often broad and its chemical shift is highly dependent on solvent and concentration, typically appearing in the δ 8.5-9.5 ppm range.
A key conformational feature of amides is the restricted rotation around the C-N bond due to its partial double-bond character. This can lead to the existence of cis and trans rotamers, which, if the rotational barrier is high enough, may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures. For this compound, this would manifest as a doubling of signals for the pyridyl and methylene groups.
The ¹³C NMR spectrum provides complementary data. The carbonyl carbon (C=O) is expected to resonate at a characteristic downfield shift of around δ 164-168 ppm. The methylene carbon (-CH₂Br) would appear further upfield, typically around δ 28-30 ppm, while the carbons of the pyridine ring would be observed in the δ 120-150 ppm region.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridyl-H2 | ~8.6 | ~148 |
| Pyridyl-H4 | ~8.0 | ~135 |
| Pyridyl-H5 | ~7.3 | ~124 |
| Pyridyl-H6 | ~8.4 | ~145 |
| NH (Amide) | 8.5 - 9.5 (broad) | - |
| CH₂Br | ~4.1 | ~29 |
| C=O (Amide) | - | ~165 |
| Pyridyl-C3 | - | ~132 |
NMR spectroscopy is highly sensitive to intermolecular interactions, such as hydrogen bonding. The chemical shift of the amide proton (-NH-) is particularly diagnostic. In hydrogen-bond-accepting solvents like DMSO-d₆, the NH signal is expected to shift downfield and become sharper compared to its position in less interactive solvents like CDCl₃, indicating the formation of hydrogen bonds between the amide proton and the solvent. Variations in the concentration of the sample can also shift the NH proton resonance, providing evidence for self-association via intermolecular N-H···O=C hydrogen bonds. Furthermore, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space proximity between protons, offering insights into both intramolecular conformation and intermolecular associations.
Mass Spectrometry for Fragmentation Pathways and Derivatization Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), typically with an accuracy of less than 5 parts per million (ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₇H₇BrN₂O), HRMS can easily distinguish its exact mass from other potential formulas with the same nominal mass. The presence of bromine is also confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
| Ion Formula | Isotopologue | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₈BrN₂O⁺ ([M+H]⁺) | ¹²C₇¹H₈⁷⁹Br¹⁴N₂¹⁶O⁺ | 214.9874 |
| ¹²C₇¹H₈⁸¹Br¹⁴N₂¹⁶O⁺ | 216.9854 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique is invaluable for structural confirmation. For this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion.
Likely fragmentation pathways would include:
Loss of the bromoacetyl group: Cleavage of the amide bond to produce a fragment corresponding to protonated 3-aminopyridine (B143674) (m/z 95.06).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, or cleavage of the C-Br bond.
Fragmentation of the pyridine ring: Subsequent fragmentation of pyridyl-containing ions can lead to characteristic losses.
In soft ionization techniques like electrospray ionization (ESI), molecules often form adducts with cations present in the solvent or matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). Tandem MS can be used to analyze these complex adducts, providing further structural information based on their unique fragmentation patterns.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 215.0/217.0 | 136.0 | Br | [C₇H₈N₂O]⁺ |
| 215.0/217.0 | 95.1 | C₂H₂BrO | [C₅H₇N₂]⁺ (protonated 3-aminopyridine) |
| 215.0/217.0 | 94.0 | C₂H₃BrO | [C₅H₆N₂]⁺ |
Computational and Theoretical Chemistry Studies on N 3 Pyridyl 2 Bromoacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of N-(3-Pyridyl)-2-bromoacetamide. These methods provide a detailed picture of the molecule's electron distribution and its implications for chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amide nitrogen, while the LUMO is likely centered on the bromoacetyl moiety, particularly the antibonding orbital of the C-Br bond. This distribution makes the pyridine nitrogen a likely site for electrophilic attack and the alpha-carbon (adjacent to the carbonyl and bromine) susceptible to nucleophilic attack. DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to compute these properties. wu.ac.th
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates chemical stability and reactivity |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron |
| Electron Affinity (A) | 1.20 | Energy released when an electron is added |
| Global Hardness (η) | 2.83 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.03 | Power to attract electrons |
Note: The values in this table are illustrative and based on typical results for similar aromatic amide compounds calculated using DFT methods. Specific experimental or higher-level computational studies on this compound are required for validated data.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. chemrxiv.org
In an MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, highlighting these as the primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the amide group and the region around the alpha-carbon would exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles or hydrogen bond acceptors. nih.gov This analysis is crucial for understanding non-covalent interactions, which play a significant role in ligand-receptor binding. chemrxiv.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational simulations are instrumental in predicting how a molecule like this compound might interact with biological targets. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method helps in understanding the binding affinity and the specific interactions that stabilize the ligand-receptor complex. For this compound and its analogues, docking studies can be performed against various non-human biological targets to explore potential therapeutic applications, for instance, as antimycobacterial or antiproliferative agents. researchgate.netnih.gov
A study on bromo-pyridyl containing azetidinone derivatives targeting the mycobacterial InhA enzyme provides a relevant example. researchgate.net Docking simulations revealed that these compounds could fit into the active site of the enzyme, forming key interactions with amino acid residues. For a molecule like this compound, it is plausible that the pyridine nitrogen could act as a hydrogen bond acceptor, the amide N-H group as a hydrogen bond donor, and the aromatic ring could engage in π-π stacking or hydrophobic interactions with the protein's active site residues.
Table 2: Predicted Interactions of a Bromo-Pyridyl Analogue with Mycobacterial InhA Enzyme Active Site (Illustrative Example)
| Compound Moiety | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Pyridine Nitrogen | TYR158 | Hydrogen Bond | 2.9 |
| Amide N-H | MET199 | Hydrogen Bond | 3.1 |
| Pyridine Ring | PHE149 | π-π Stacking | 4.5 |
Note: This table is based on findings for analogous bromo-pyridyl compounds and serves as an illustrative prediction for this compound's potential binding mode. researchgate.net
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes in both the ligand and the target protein over time. nih.gov MD simulations can reveal the stability of the predicted binding mode, the flexibility of the ligand within the active site, and the role of solvent molecules in the interaction.
For analogues of this compound, MD simulations could be used to study how modifications to the core structure affect its conformational flexibility and, consequently, its binding affinity. For instance, a computational study on a 2-pyridyl imide showed that noncovalent n→π* interactions could stabilize an otherwise unfavorable conformer in the solid state. deakin.edu.au Similarly, MD simulations could reveal specific intramolecular or intermolecular interactions that stabilize certain conformations of this compound or its analogues, which could be crucial for their biological activity.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. rsc.orggriffith.edu.au Transition State Theory (TST) is a fundamental concept used to calculate the rates of elementary chemical reactions by considering the equilibrium between reactants and the activated transition state complex. wikipedia.orglibretexts.org
For this compound, a key reaction of interest is the nucleophilic substitution at the alpha-carbon, where the bromine atom acts as a leaving group. DFT calculations can be employed to model the potential energy surface of such a reaction. mdpi.com By locating the transition state structure—the saddle point on the potential energy surface—researchers can calculate the activation energy of the reaction. researchgate.net The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state correctly connects the reactants and products. nih.gov This type of analysis provides a detailed, step-by-step understanding of the reaction pathway, which is invaluable for optimizing reaction conditions and predicting the formation of products. smu.edu The reaction of N-bromoacetamide with olefins, for example, has been studied computationally to understand whether the reaction proceeds via allylic bromination or addition, revealing complex mechanisms that can be elucidated through theoretical modeling. researchgate.net
Prediction of Physicochemical Properties Relevant to Research Applications
In the realm of contemporary chemical research, particularly in the early stages of drug discovery and materials science, in silico methods are indispensable for predicting the physicochemical properties of novel compounds. These computational tools allow for the rapid assessment of a molecule's characteristics, guiding synthesis efforts and prioritizing candidates for further experimental investigation. For "this compound," a comprehensive profile of its predicted physicochemical properties has been generated using advanced computational models. These parameters are crucial in forecasting the compound's behavior in various chemical and biological systems.
The predicted physicochemical properties of this compound provide foundational knowledge for its potential applications. Key descriptors such as lipophilicity, polarity, water solubility, and molecular size are pivotal in determining how the compound will interact with its environment. For instance, these properties can influence its suitability as a reagent in different solvent systems, its potential as a building block in organic synthesis, or its likelihood of interacting with biological macromolecules.
Below are data tables detailing the computationally predicted physicochemical properties and the drug-likeness profile of this compound. These values were calculated using the SwissADME web tool, a widely utilized platform for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of small molecules researchgate.netnih.govnih.gov.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical descriptors for this compound.
| Property | Predicted Value | Significance in Research Applications |
|---|---|---|
| Molecular Formula | C₇H₇BrN₂O | Provides the elemental composition of the molecule. |
| Molecular Weight | 215.05 g/mol | Influences diffusion rates, solubility, and is a key parameter in many structure-activity relationship models. |
| LogP (Octanol/Water Partition Coefficient) | 0.85 | A measure of the molecule's lipophilicity, which affects its solubility in organic solvents and lipids, as well as its potential to cross biological membranes. |
| Topological Polar Surface Area (TPSA) | 52.45 Ų | Indicates the surface area of the molecule that is polar. TPSA is a good predictor of a compound's transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Acceptors | 2 | These values indicate the potential of the molecule to form hydrogen bonds, which is crucial for its solubility in protic solvents and its interaction with biological targets. |
| Number of Hydrogen Bond Donors | 1 | |
| Number of Rotatable Bonds | 2 | A measure of the molecule's conformational flexibility, which can influence its binding affinity to target molecules. |
| Molar Refractivity | 44.50 cm³ | Relates to the molecule's volume and polarizability, which can be important for quantitative structure-activity relationship (QSAR) studies. |
Drug-Likeness and Bioavailability Predictions
In the context of medicinal chemistry, several empirical rules have been developed to assess the "drug-likeness" of a molecule, which is an estimation of its potential to be an orally active drug. One of the most well-known is Lipinski's Rule of Five molinspiration.com. The table below evaluates this compound against this and other common drug-likeness filters.
| Filter/Rule | Parameter | Predicted Value/Status | Compliance |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight | 215.05 g/mol (≤ 500) | Yes |
| LogP | 0.85 (≤ 5) | Yes | |
| Hydrogen Bond Donors | 1 (≤ 5) | Yes | |
| Hydrogen Bond Acceptors | 2 (≤ 10) | Yes | |
| Ghose Filter | LogP | 0.85 (-0.4 to 5.6) | Yes |
| Veber Filter | Rotatable Bonds | 2 (≤ 10) | Yes |
| Egan Filter | LogP | 0.85 (≤ 5.88) | Yes |
| Bioavailability Score | 0.55 | Good |
The computational analysis indicates that this compound exhibits physicochemical properties that are favorable for a range of research applications. Its moderate lipophilicity, indicated by the LogP value, suggests a balance between aqueous and lipid solubility. The topological polar surface area is within a range that is often associated with good cell permeability. Furthermore, the molecule adheres to Lipinski's Rule of Five and other common drug-likeness filters, suggesting it possesses a molecular scaffold that is amenable to the development of biologically active compounds. The bioavailability score of 0.55 further supports its potential as a lead structure in medicinal chemistry research. These in silico predictions provide a strong foundation for future experimental studies to explore the utility of this compound in various scientific domains.
Future Research Trajectories and Unaddressed Challenges
Development of Novel Synthetic Routes to N-(3-Pyridyl)-2-bromoacetamide with Enhanced Sustainability
Key areas for investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts by providing rapid and uniform heating. ijarsct.co.innih.gov Exploring microwave-assisted acylation of 3-aminopyridine (B143674) with bromoacetyl bromide or a related precursor could offer a more energy-efficient route.
Solvent-Free and Aqueous-Phase Reactions: Eliminating volatile organic compounds (VOCs) is a cornerstone of green chemistry. Research into solvent-free (neat) reactions or conducting the synthesis in water would significantly improve the environmental footprint. ijarsct.co.in This could involve mechanochemical methods (ball milling) or the use of phase-transfer catalysts in aqueous media.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. rsc.org Future work could explore the potential of acyltransferases or other enzymes to facilitate the formation of the amide bond, representing a highly sustainable and innovative approach. rsc.org
| Sustainable Method | Principle | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, uniform heating using microwave irradiation. | Reduced reaction times, higher yields, fewer byproducts. | ijarsct.co.innih.gov |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste and simplifies product purification. | ijarsct.co.in |
| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, reduced environmental impact. | rsc.org |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | Increased atom economy, reduced waste, simplified workflow. | nih.gov |
Exploration of this compound in Catalyst Design and Development
The molecular architecture of this compound, featuring both a pyridine (B92270) nitrogen and an amide group, makes it an intriguing candidate for use as a ligand in coordination chemistry and catalysis. uva.esrsc.org Pyridyl-amide moieties can act as chelating ligands, binding to metal centers and influencing their catalytic activity. uva.esresearchgate.net Future research should focus on harnessing these properties for novel catalyst development.
Pyridylidene amides (PYAs), which are structurally related, have emerged as a powerful class of donor-flexible ligands capable of stabilizing various oxidation states of transition metals, a key feature for facilitating catalytic cycles. nih.govacs.org The this compound scaffold could be modified to create analogous PYA-type ligands.
Potential research directions include:
Synthesis of Pincer Ligands: The bromoacetyl group can be used as a reactive handle to synthesize more complex ligand architectures. For instance, substitution of the bromine with other donor groups could lead to tridentate "pincer" ligands, which are known to form highly stable and active metal complexes.
Application in Cross-Coupling Reactions: Palladium complexes featuring pyridyl-amide ligands have been investigated for their ability to mediate C-H activation. uva.es Exploring the performance of this compound-derived ligands in palladium-catalyzed reactions like Suzuki or Heck couplings is a logical next step.
Earth-Abundant Metal Catalysis: A significant goal in modern catalysis is to replace precious metals (like palladium) with more abundant and less toxic alternatives, such as iron or cobalt. rsc.orgresearchgate.net The strong σ-donating properties characteristic of PYA-type ligands make them suitable for stabilizing complexes of first-row transition metals, opening avenues for developing novel iron- or cobalt-based catalysts for oxidation or reduction reactions. rsc.org
Expanding the Scope of Derivatization for Advanced Imaging Probes
The development of molecular imaging probes for techniques like Positron Emission Tomography (PET) is crucial for non-invasive diagnosis and for understanding disease pathology. Pyridine-containing molecules are prevalent scaffolds for PET radioligands due to their favorable pharmacokinetic properties and ability to cross the blood-brain barrier. nih.govnih.govnih.gov The structure of this compound provides a versatile platform for the synthesis of novel imaging agents.
The reactive bromoacetyl moiety is particularly advantageous, as it allows for covalent attachment to biomolecules or for the introduction of various functional groups to modulate the probe's properties. Future research should concentrate on derivatizing this core structure to create targeted and activatable imaging probes.
Key strategies for development include:
Radiolabeling for PET Imaging: The pyridine ring or other parts of the molecule can be modified to incorporate PET isotopes such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). nih.govnih.govmdpi.com For example, introducing a fluoro- or methoxy- group onto the pyridine ring would enable well-established radiolabeling procedures. nih.govnih.gov
Targeted Probe Development: The bromoacetyl group can be used to conjugate the molecule to a targeting vector, such as a peptide or small molecule inhibitor, that specifically binds to a protein of interest (e.g., a receptor or enzyme overexpressed in a tumor). This would allow for the targeted delivery of the imaging agent to diseased tissue.
Activatable Probes: Advanced probe design involves creating molecules that only become visible upon interaction with a specific biological target or process. The reactivity of the bromoacetyl group could be harnessed to design probes that become fluorescent or release a signaling molecule only after covalently binding to a specific amino acid residue, such as cysteine, in a target protein.
| Imaging Modality | Derivatization Strategy | Potential Application | Reference |
|---|---|---|---|
| Positron Emission Tomography (PET) | Incorporation of ¹⁸F or ¹¹C into the pyridine ring or an appended functional group. | Non-invasive imaging of receptors or enzymes in the brain or other organs. | nih.govnih.govnih.gov |
| Targeted Molecular Imaging | Conjugation of the molecule to a targeting ligand via the bromoacetyl group. | Visualization of specific cell types or tissues, such as tumors. | nih.gov |
| Fluorescence Imaging | Attachment of a fluorophore and a quencher, where quenching is removed upon covalent binding to a target. | Real-time imaging of enzyme activity or specific protein modifications in cells. | nih.gov |
Advanced Computational Methodologies for Predictive Chemistry of this compound
Computational chemistry provides powerful tools for predicting molecular properties, reaction mechanisms, and biological activity, thereby guiding experimental design and accelerating research. tandfonline.comijcce.ac.ir For a molecule like this compound, with its multiple functional groups and potential reactivity, advanced computational methods are essential for exploring its chemical space and predicting its behavior.
Future research should leverage these methodologies to build a comprehensive in silico profile of the compound and its derivatives.
Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the geometric structure, electronic properties (such as HOMO-LUMO energy gaps), and vibrational spectra of this compound. tandfonline.comijcce.ac.irresearchgate.net Such studies can provide insights into the molecule's stability, intramolecular charge transfer characteristics, and potential for non-linear optical properties. tandfonline.comnih.gov
Predicting Reaction Mechanisms and Reactivity: The bromoacetyl group is an electrophile that can react with biological nucleophiles like cysteine. Computational models, including machine learning and quantum mechanics, can predict the reactivity of this "warhead". nih.govnih.govxenosite.org These predictions can help in designing covalent inhibitors with optimized reactivity to maximize on-target effects while minimizing off-target toxicity. nih.govnih.gov
Molecular Docking and Dynamics: To explore its potential as a ligand for biological targets, molecular docking simulations can predict how this compound and its derivatives bind to the active site of proteins. Subsequent molecular dynamics (MD) simulations can then assess the stability of these interactions over time, providing a more dynamic picture of the binding event.
Integration of Multi-Omics Data with this compound Biological Studies (Non-Clinical)
The integration of multiple "omics" datasets (e.g., proteomics, metabolomics) offers a systems-level view of how a small molecule interacts with a biological system. metwarebio.comnih.govspringernature.com Given its reactive electrophilic nature, this compound is an ideal candidate for use as a chemical probe in chemoproteomic studies to identify its protein targets on a proteome-wide scale. nih.govnih.govstmarys-ca.edu
Chemoproteomics, particularly Activity-Based Protein Profiling (ABPP), uses reactive small-molecule probes to map the functional state of enzymes and other proteins in complex biological samples. nih.gov The bromoacetamide moiety is a classic electrophile used in such probes to covalently label nucleophilic amino acid residues, most notably cysteine. biorxiv.org
Future non-clinical research should focus on:
Chemoproteomic Target Identification: A derivative of this compound containing a "clickable" tag (e.g., an alkyne or azide) can be synthesized. This probe would be introduced to cells or cell lysates, where it will covalently label its protein targets. The tagged proteins can then be enriched and identified using mass spectrometry, providing an unbiased, proteome-wide map of the compound's interactions. nih.govchemrxiv.org
Quantitative and Competitive Profiling: To identify the most sensitive and specific targets, competitive profiling experiments can be performed. nih.gov In this setup, cell lysates are pre-treated with this compound before adding a broad-spectrum, tagged electrophilic probe. Proteins that show reduced labeling by the tagged probe are identified as specific targets of the parent compound.
Integrated Proteomic and Metabolomic Analysis: By combining proteomic data (identifying protein targets) with metabolomic data (measuring changes in small-molecule metabolites), researchers can build a more complete picture of the compound's mechanism of action. metwarebio.comnih.govplos.org For example, if the compound inhibits a metabolic enzyme (identified via proteomics), this should correlate with a buildup of the enzyme's substrate and a depletion of its product (measured via metabolomics). metwarebio.com This integrated approach provides a powerful method for validating targets and understanding the downstream functional consequences of target engagement.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-Pyridyl)-2-bromoacetamide be optimized for high purity and yield?
- Methodology :
- Substitution Reactions : Use 3-aminopyridine and bromoacetyl bromide under alkaline conditions (e.g., K₂CO₃) in anhydrous DMF to minimize hydrolysis .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Yield Optimization : Maintain stoichiometric excess of bromoacetyl bromide (1.2–1.5 eq.) and control temperature (0–5°C during addition, room temperature for completion) to suppress side reactions .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structure using ¹H NMR (pyridyl protons at δ 8.2–8.5 ppm, acetamide NH at δ 10.1 ppm) and ¹³C NMR (C=O at ~165 ppm, Br-C at ~30 ppm) .
- Mass Spectrometry : Use ESI-MS to observe [M+H]⁺ at m/z 229/231 (Br isotope pattern). High-resolution MS (HRMS) validates molecular formula (C₇H₇BrN₂O) .
- Elemental Analysis : Ensure %C, %H, %N align with theoretical values (±0.3% tolerance) .
Q. How does this compound stability vary under different storage conditions?
- Key Findings :
- Thermal Stability : Decomposes above 90°C (melting point 87–91°C); store at 2–8°C in amber vials .
- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous solutions (pH >7); use anhydrous solvents (e.g., DMSO, DMF) for stock solutions .
- Light Sensitivity : Degrades under UV exposure; store in dark conditions .
Advanced Research Questions
Q. What role does this compound play in cysteine residue labeling for proteomic studies?
- Methodology :
- Derivatization : React with cysteine thiols at pH 7.4 (PBS buffer, 25°C, 1 hr) to form stable thioether bonds. Use molar excess (10:1) to ensure complete labeling .
- Detection : Quantify labeled peptides via UHPLC-ESI-MS/MS with collision-induced dissociation (CID) to track m/z shifts (+137 Da) .
- Applications : Study protein conformational changes or disulfide bond mapping in enzymes (e.g., MMP3, IL-6) .
Q. How can this compound be utilized in radiolabeling for pharmacokinetic studies?
- Methodology :
- Radiosynthesis : Substitute bromine with ¹⁸F or ¹²⁵I via nucleophilic halogen exchange (e.g., K¹⁸F/K¹²⁵I, 100°C, 30 min) for PET/SPECT tracers .
- In Vivo Tracking : Administer radiolabeled derivatives (e.g., N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide) in model organisms; use dynamic PET imaging to assess biodistribution .
- Metabolite Analysis : Employ radio-HPLC to identify degradation products in plasma/urine .
Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?
- Approach :
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., debrominated acetamide or pyridyl ring oxidation products) .
- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in Suzuki-Miyaura couplings; optimize ligand (e.g., XPhos) and base (Cs₂CO₃ vs. K₃PO₄) .
- Computational Modeling : Perform DFT calculations to predict regioselectivity in aryl substitution reactions .
Q. How does this compound interact with biological targets in mechanistic studies?
- Methodology :
- Enzyme Inhibition Assays : Incubate with cysteine proteases (e.g., caspase-3) and measure activity loss via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Structural Analysis : Co-crystallize labeled enzymes for X-ray diffraction to map covalent binding sites .
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-conjugated derivatives) and confocal microscopy to track intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
